Cinnolin-4-ol

Descripción general

Descripción

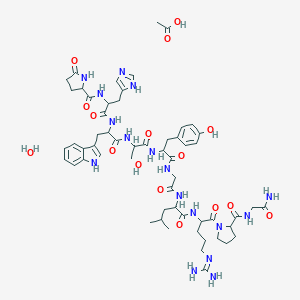

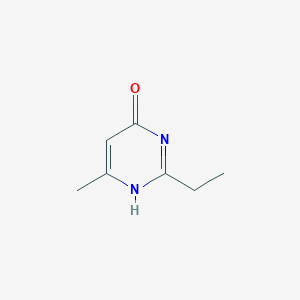

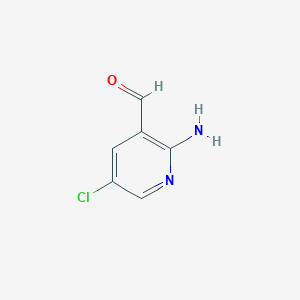

4-Cinnolinol is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Cinnolinol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81669. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Cinnolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cinnolinol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades farmacéuticas

El núcleo de cinolina es un heterociclo bicíclico muy importante que se utiliza como subunidad estructural de muchos compuestos con interesantes propiedades farmacéuticas . Los derivados de cinolina exhiben un amplio espectro de actividades farmacológicas .

Actividad antibacteriana

Se ha encontrado que los derivados de cinolina exhiben propiedades antibacterianas . Esto los hace valiosos en el desarrollo de nuevos medicamentos antibacterianos.

Actividad antifúngica

Además de sus propiedades antibacterianas, los derivados de cinolina también muestran actividades antifúngicas . Esto sugiere posibles aplicaciones en el tratamiento de infecciones fúngicas.

Actividad antimalárica

Se ha encontrado que los derivados de cinolina tienen actividades antimaláricas . Esto podría ser crucial en el desarrollo de nuevos tratamientos para la malaria.

Actividades antiinflamatorias y analgésicas

Se ha encontrado que los derivados de cinolina exhiben actividades antiinflamatorias y analgésicas . Esto sugiere posibles aplicaciones en el tratamiento de afecciones que involucran inflamación y dolor.

Actividad ansiolítica

Se ha encontrado que los derivados de cinolina tienen actividades ansiolíticas . Esto sugiere posibles aplicaciones en el tratamiento de los trastornos de ansiedad.

Actividad antitumoral

Muchos derivados de cinolina, como las 9-sustituidas-4,10-dimetilpirano[2,3-f]cinolin-2-onas con moieties N-piperazinil en C-9, las 6-sustituidas-4-metil-3-(4-arilpiperazin-1-il)cinolinas, las hexahidrocinolinas y los derivados de pirazolo[4,3-c]cinolina, se sintetizaron y evaluaron in vitro para determinar su actividad antitumoral .

Síntesis química

Recientemente, las reacciones de formación de enlaces C-C y C-N catalizadas por metales han surgido como herramientas eficientes para la síntesis de derivados de cinolina . Esto indica la importancia de los derivados de cinolina en la síntesis química.

Mecanismo De Acción

Cinnolin-4-ol, also known as 4-Cinnolinol or CINNOLIN-4(1H)-ONE, is a compound of significant interest in the field of medicinal chemistry due to its diverse pharmacological activities . This article aims to provide an overview of the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound derivatives have been found to inhibit the activity of human neutrophil elastase (HNE), a serine protease that plays a crucial role in many physiological processes . The compound’s interaction with HNE represents its primary target of action .

Mode of Action

This compound derivatives act as reversible competitive inhibitors of HNE . They bind to the active site of the enzyme, preventing it from catalyzing its substrate. This interaction leads to a decrease in the enzyme’s activity .

Biochemical Pathways

The inhibition of HNE by this compound impacts several biochemical pathways. HNE is involved in many physiological processes, including blood coagulation, apoptosis, and inflammation . By inhibiting HNE, this compound can potentially modulate these processes.

Result of Action

The inhibition of HNE by this compound can lead to various molecular and cellular effects. Given HNE’s role in physiological processes such as inflammation and apoptosis, the compound’s action could potentially modulate these processes .

Análisis Bioquímico

Biochemical Properties

Cinnolin-4-ol derivatives exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities

Cellular Effects

Cinnoline derivatives, which include this compound, have been shown to have a significant growth inhibition effect on various types of cancer cells .

Molecular Mechanism

Some cinnoline derivatives have been shown to exhibit high receptor binding affinity, suggesting potential binding interactions with biomolecules .

Propiedades

IUPAC Name |

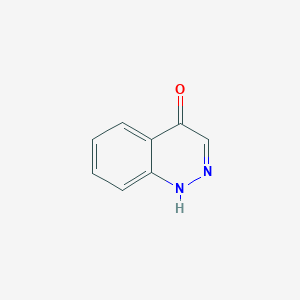

1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMBERDMCRCVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236364 | |

| Record name | 4-Cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-66-1, 18514-84-6 | |

| Record name | 4-Cinnolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cinnolinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydrocinnolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CINNOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUS8838BCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the predominant tautomeric form of Cinnolin-4-ol in solution?

A1: NMR studies have definitively shown that this compound (also known as Cinnolin-4(1H)-one or 4-Cinnolinol) exists primarily in the Cinnolin-4(1H)-one form in deuteriodimethyl sulfoxide solution. This was confirmed by comparing its NMR spectra with those of its O-methyl and N-methyl derivatives. []

Q2: Can Cinnolin-4(1H)-one be synthesized efficiently?

A2: Yes, a practical synthetic route involves the base-catalyzed cyclization of 2-nitrophenacylidene phenylhydrazones. This reaction proceeds via intramolecular nucleophilic displacement of the nitro group, efficiently yielding 3-substituted 1-phenylcinnolin-4(1H)-ones. []

Q3: How does the structure of Cinnolin-4(1H)-one derivatives impact their interaction with human neutrophil elastase (HNE)?

A3: Cinnoline derivatives can act as reversible competitive inhibitors of HNE. [] Molecular docking studies reveal that the interaction depends on the substituent at the C-4 position:

Q4: Has the anti-inflammatory potential of Cinnolin-4(1H)-one derivatives been investigated?

A4: Yes, certain substituted and fused pyrazolo[3,4-d]pyrimidin-4-ones, incorporating the Cinnolin-4(1H)-one moiety, have demonstrated promising anti-inflammatory activity in the carrageenan-induced paw edema test in rats. []

Q5: Are there any studies exploring the central nervous system (CNS) activity of Cinnolin-4(1H)-one derivatives?

A5: Yes, cinnolinylisobenzofuranones, which are essentially 1-(3-phthalidyl)cinnolin-4(1H)-ones, have been synthesized and evaluated for CNS activity. These compounds were found to induce a loss of muscular control in mice. [, ]

Q6: What are the electrochemical properties of Cinnolin-4(1H)-one?

A6: Computational studies using Density Functional Theory (DFT) have shed light on the redox behavior of Cinnolin-4(1H)-one in the aqueous phase. Notably, Cinnolin-4(1H)-one exhibits a lower reduction potential compared to its 2,3-dihydro derivative. []

Q7: Have any Cinnolin-4(1H)-one derivatives shown potential as dual inhibitors?

A7: Yes, 3-(hydroxymethyl)-4-oxo-1,4-dihydrocinnoline derivatives have been identified as potential dual inhibitors of protein phosphotyrosine phosphatase 1B (PTP1B) and T-cell protein phosphotyrosine phosphatase (TC-PTP). These enzymes are implicated in metabolic disorders. []

Q8: Are there any applications of Cinnolin-4(1H)-one derivatives in medicinal chemistry?

A8: Research suggests potential applications in:

- Anti-malarial agents: Derivatives like 4-(4-diethylamino-1-methylbutylamino)-3-phenylquinolines, synthesized using this compound 1-oxides, have shown antimalarial activity in mice and chicks. []

- Anti-inflammatory and analgesic agents: Certain substituted pyrazolo[3,4-d]pyrimidin-4-ones incorporating the Cinnolin-4(1H)-one moiety have demonstrated promising anti-inflammatory activity. []

- Dual PTP1B/TC-PTP inhibitors: 3-(Hydroxymethyl)cinnoline-4(1H)-ones are being explored as potential therapeutics for metabolic disorders due to their dual inhibitory activity against PTP1B and TC-PTP. []

Q9: What is known about the metabolism of Cinnolin-4(1H)-one?

A9: While specific metabolic pathways haven't been extensively detailed within the provided research, oxidation of related compounds like 5- and 8-nitrocinnoline, leading to the formation of various oxides and indazole derivatives, suggests potential metabolic transformations for Cinnolin-4(1H)-one as well. []

Q10: What analytical techniques are commonly used to characterize Cinnolin-4(1H)-one and its derivatives?

A10: Commonly employed techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This is crucial for structural elucidation, particularly for distinguishing between tautomers and analyzing the effects of substituents. [, ]

- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. [, ]

- Mass spectrometry: Used for determining molecular weight and analyzing fragmentation patterns. []

- Elemental analysis: Confirms the elemental composition of the synthesized compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)